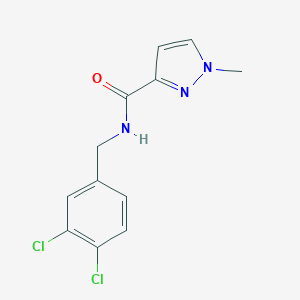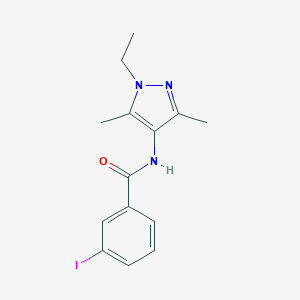
N-(5-BROMO-2-PYRIDYL)-1-ETHYL-5-METHYL-1H-PYRAZOLE-4-CARBOXAMIDE
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(5-BROMO-2-PYRIDYL)-1-ETHYL-5-METHYL-1H-PYRAZOLE-4-CARBOXAMIDE is a heterocyclic compound that features a bromopyridine moiety attached to a pyrazole ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-(5-BROMO-2-PYRIDYL)-1-ETHYL-5-METHYL-1H-PYRAZOLE-4-CARBOXAMIDE typically involves the reaction of 5-bromo-2-aminopyridine with ethyl 5-methyl-1H-pyrazole-4-carboxylate under specific conditions. The reaction is usually carried out in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like triethylamine in an organic solvent such as dichloromethane .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
N-(5-BROMO-2-PYRIDYL)-1-ETHYL-5-METHYL-1H-PYRAZOLE-4-CARBOXAMIDE can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom on the pyridine ring can be substituted with other nucleophiles.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions to form biaryl compounds.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols.
Oxidation: Reagents like potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly employed.
Coupling Reactions: Palladium catalysts and boronic acids are typically used in Suzuki-Miyaura coupling reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyridine derivatives, while coupling reactions can produce biaryl compounds.
Applications De Recherche Scientifique
N-(5-BROMO-2-PYRIDYL)-1-ETHYL-5-METHYL-1H-PYRAZOLE-4-CARBOXAMIDE has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of potential drug candidates, particularly in the development of anti-cancer and anti-inflammatory agents.
Material Science: The compound can be used in the synthesis of novel materials with unique electronic and optical properties.
Biological Research: It serves as a probe in biochemical assays to study enzyme activity and protein interactions.
Mécanisme D'action
The mechanism of action of N-(5-BROMO-2-PYRIDYL)-1-ETHYL-5-METHYL-1H-PYRAZOLE-4-CARBOXAMIDE involves its interaction with specific molecular targets. The bromopyridine moiety can bind to active sites of enzymes or receptors, modulating their activity. The pyrazole ring can interact with various biological pathways, influencing cellular processes such as signal transduction and gene expression .
Comparaison Avec Des Composés Similaires
Similar Compounds
N-(5-bromopyridin-2-yl)-2-bromoacetamide: This compound also contains a bromopyridine moiety but differs in its functional groups and reactivity.
5-bromopyridin-2-yl methanol: A simpler compound with a hydroxymethyl group instead of the pyrazole ring.
Uniqueness
N-(5-BROMO-2-PYRIDYL)-1-ETHYL-5-METHYL-1H-PYRAZOLE-4-CARBOXAMIDE is unique due to its combination of the bromopyridine and pyrazole moieties, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
Propriétés
Formule moléculaire |
C12H13BrN4O |
|---|---|
Poids moléculaire |
309.16 g/mol |
Nom IUPAC |
N-(5-bromopyridin-2-yl)-1-ethyl-5-methylpyrazole-4-carboxamide |
InChI |
InChI=1S/C12H13BrN4O/c1-3-17-8(2)10(7-15-17)12(18)16-11-5-4-9(13)6-14-11/h4-7H,3H2,1-2H3,(H,14,16,18) |
Clé InChI |
QFTPYMFGYQGARX-UHFFFAOYSA-N |
SMILES |
CCN1C(=C(C=N1)C(=O)NC2=NC=C(C=C2)Br)C |
SMILES canonique |
CCN1C(=C(C=N1)C(=O)NC2=NC=C(C=C2)Br)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![METHYL 4-METHYL-3-{[2-(4-NITRO-1H-PYRAZOL-1-YL)ACETYL]AMINO}BENZOATE](/img/structure/B213591.png)


![N-[5-(TERT-BUTYL)-2-METHOXYPHENYL]-1,5-DIMETHYL-4-NITRO-1H-PYRAZOLE-3-CARBOXAMIDE](/img/structure/B213594.png)
![N-(4-acetylphenyl)-5-[(2-nitrophenoxy)methyl]-2-furamide](/img/structure/B213596.png)
![Methyl 5-methyl-2-{[(5-methyl-3-phenyl-4-isoxazolyl)carbonyl]amino}-3-thiophenecarboxylate](/img/structure/B213598.png)
![4-bromo-N~1~-methyl-N~1~-[(1,3,5-trimethyl-1H-pyrazol-4-yl)methyl]-1-benzenesulfonamide](/img/structure/B213600.png)


![N-(4-bromo-2-methylphenyl)-2-[3-(difluoromethyl)-5-methyl-1H-pyrazol-1-yl]acetamide](/img/structure/B213609.png)

![{5-[(4-CHLORO-3,5-DIMETHYL-1H-PYRAZOL-1-YL)METHYL]-2-FURYL}(PIPERIDINO)METHANONE](/img/structure/B213611.png)

![5-[(4-CHLORO-5-METHYL-3-NITRO-1H-PYRAZOL-1-YL)METHYL]-N~2~-(5-CHLORO-2-PYRIDYL)-2-FURAMIDE](/img/structure/B213613.png)
